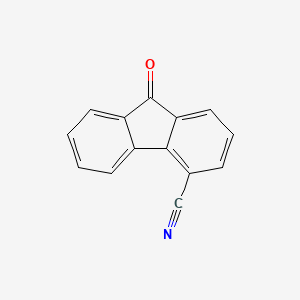

4-cyano-9-fluorenone

CAS No.: 4269-20-9

Cat. No.: VC7974737

Molecular Formula: C14H7NO

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4269-20-9 |

|---|---|

| Molecular Formula | C14H7NO |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | 9-oxofluorene-4-carbonitrile |

| Standard InChI | InChI=1S/C14H7NO/c15-8-9-4-3-7-12-13(9)10-5-1-2-6-11(10)14(12)16/h1-7H |

| Standard InChI Key | GYZWHNSTYWQGPP-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C3=C(C=CC=C3C2=O)C#N |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=CC=C3C2=O)C#N |

Introduction

Structural and Molecular Characteristics

The IUPAC name for 4-cyano-9-fluorenone is 9-oxo-9H-fluorene-4-carbonitrile, reflecting its ketone and nitrile functional groups. The molecular formula C₁₄H₇NO corresponds to a planar aromatic system with conjugated π-electrons across the fluorene backbone. Key structural features include:

-

Cyano group (-CN): Positioned at the 4-carbon, this group introduces electron-withdrawing effects, altering the electron density distribution and reactivity of the aromatic system.

-

Ketone group (=O): Located at the 9-carbon, it contributes to the compound’s polarity and participation in redox reactions.

The compound’s three-dimensional conformation is stabilized by van der Waals interactions and π-stacking, as evidenced by its density of 1.33 g/cm³ .

Table 1: Molecular and Structural Data

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular formula | C₁₄H₇NO | |

| Molecular weight | 205.21 g/mol | |

| IUPAC name | 9-Oxo-9H-fluorene-4-carbonitrile | |

| Density | 1.33 g/cm³ | |

| Polar surface area | 40.86 Ų | |

| Refractive index | 1.687 |

Chemical Reactivity and Functional Transformations

The dual functionality of 4-cyano-9-fluorenone enables diverse chemical transformations:

Reduction of the Ketone Group

The ketone at the 9-position is susceptible to reduction. For instance, NaBH₄ selectively reduces the carbonyl group to a hydroxyl group without affecting the cyano substituent :

This reaction proceeds under mild conditions (25°C, 1.5 hours), making it practical for laboratory-scale modifications.

Nucleophilic Attack at the Cyano Group

The electron-deficient nitrile group can undergo nucleophilic additions. For example, amines may react to form amidine derivatives, though specific examples require further experimental validation.

Oxidation Resistance

Unlike simpler aldehydes or alcohols, the ketone group in 4-cyano-9-fluorenone resists further oxidation under standard conditions, ensuring stability during storage and handling.

Applications in Organic Synthesis and Materials Science

4-Cyano-9-fluorenone serves as a versatile building block in organic chemistry:

Comparative Analysis with Analogous Compounds

4-Cyano-9-fluorenone differs from related structures in key aspects:

-

9-Fluorenone: Lacks the 4-cyano group, resulting in lower polarity and reduced reactivity toward nucleophiles.

-

4-Methylfluorene: The methyl group donor effect contrasts with the electron-withdrawing cyano group, altering electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume